1-(4-Bromophenyl)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

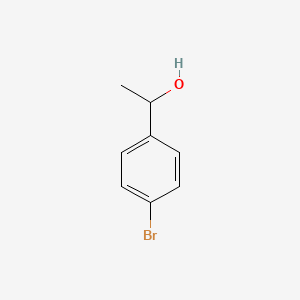

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034356 | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-88-8 | |

| Record name | 1-(4-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5391-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-alpha-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanol is an organic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a bromine atom on the phenyl ring, enhances its reactivity, making it a valuable building block for developing compounds with specific biological activities.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for purification processes. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Appearance | White to light brown crystalline powder or clear, colorless liquid | [1][2][3] |

| Melting Point | 36-38 °C (lit.) | [2][4] |

| Boiling Point | 119-121 °C at 7 mm Hg (lit.) | [2][4] |

| Density | 1.46 g/mL at 25 °C (lit.) | [2][4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble to insoluble in water.[3][5] | |

| Refractive Index | 1.5680 to 1.570 | [2][6] |

| Flash Point | 63 °C to 146 °F (approximately 63.3 °C) | [2][5] |

| Vapor Pressure | 0.00956 mmHg at 25°C | [2][6] |

| pKa | 14.22 ± 0.20 (Predicted) | [2][3] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H)[7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8[7] |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 200[8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (one end sealed)[9]

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube to a height of 1-2 mm.[10][11]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[9][11]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[9]

Boiling Point Determination

The boiling point is determined at a specific pressure and is a characteristic physical constant.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[12]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a few milliliters of liquid this compound into a small test tube. Invert a capillary tube (sealed end up) and place it into the test tube.[12][13]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.[14]

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube) and heat gently.[12][14]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous.[12]

-

Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12][14]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, ethanol, acetone)

Procedure:

-

Sample Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[15]

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[15]

-

Mixing: After each addition, vigorously shake or stir the mixture.[15]

-

Observation: Observe whether the solid dissolves completely. Record the substance as soluble, sparingly soluble, or insoluble in the specific solvent at that concentration. For quantitative analysis, a saturated solution would be prepared and the concentration of the dissolved solute determined analytically.[16][17]

Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Caption: A generalized workflow for the synthesis of this compound via reduction of p-bromoacetophenone.[18]

Caption: A logical workflow for the experimental determination of the physical and spectral properties of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 5391-88-8 [chemicalbook.com]

- 5. 5391-88-8 this compound AKSci 7708AB [aksci.com]

- 6. (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. rsc.org [rsc.org]

- 8. This compound(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)ethanol: Chemical Structure, Bonding, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethanol is a key synthetic intermediate in the pharmaceutical and fine chemical industries. Its structure, featuring a chiral center and a reactive bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in its practical application.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉BrO, is an aromatic alcohol.[1] Its structure consists of an ethanol (B145695) backbone with a p-bromophenyl substituent at the C-1 position. This substitution creates a chiral center at the carbinol carbon, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-(4-bromophenyl)ethanol. The presence of the bromine atom and the hydroxyl group makes it a valuable intermediate for a variety of chemical transformations.[2]

The compound typically appears as a white to light brown crystalline powder or a clear, colorless liquid.[2] It is soluble in organic solvents such as methanol (B129727) and ethanol.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 5391-88-8 | [1] |

| Appearance | White to light brown crystalline powder or clear colorless liquid | [2] |

| Melting Point | 36-38 °C | |

| Boiling Point | 119-121 °C at 7 mmHg | |

| Density | 1.46 g/mL at 25 °C | |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Bonding and Molecular Geometry

The key structural features include the sp³-hybridized chiral carbon atom bonded to the hydroxyl group, a methyl group, a hydrogen atom, and the sp²-hybridized carbon of the p-bromophenyl ring. The aromatic ring itself is planar, with the C-Br and C-C bonds lying in the plane of the ring. The free rotation around the C1-Cα bond allows for different conformations of the molecule.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits four distinct signals. The aromatic protons ortho and meta to the bromo substituent appear as a pair of doublets. The methine proton of the ethyl group appears as a quartet, and the methyl protons as a doublet. The hydroxyl proton often appears as a broad singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~7.25 | d | 2H | Ar-H (meta to Br) |

| ~4.85 | q | 1H | CH-OH |

| ~2.0-2.5 | br s | 1H | OH |

| ~1.45 | d | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct carbon signals are expected for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~144.8 | Ar-C (quaternary, attached to CHOH) |

| ~131.5 | Ar-CH (meta to Br) |

| ~127.2 | Ar-CH (ortho to Br) |

| ~121.1 | Ar-C (quaternary, attached to Br) |

| ~69.8 | CH-OH |

| ~25.2 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1590 | Strong | C=C stretch (aromatic ring) |

| ~1485 | Strong | C=C stretch (aromatic ring) |

| ~1070 | Strong | C-O stretch (secondary alcohol) |

| ~1010 | Strong | C-Br stretch |

| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 200 and 202 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Proposed Fragment |

| 200/202 | [C₈H₉BrO]⁺ (Molecular ion) |

| 185/187 | [M - CH₃]⁺ |

| 157/159 | [C₇H₆Br]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Reduction of 4-Bromoacetophenone

This protocol details the synthesis of this compound by the reduction of 4-bromoacetophenone using sodium borohydride (B1222165).

Materials:

-

4-Bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexane to the solution until it becomes slightly cloudy.

-

If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice-water bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(4-Bromophenyl)ethanol (CAS Number: 5391-88-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis.

Physicochemical Properties

This compound is a secondary alcohol characterized by a bromophenyl substituent.[1] Its properties make it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[2][3] The presence of the bromine atom enhances its reactivity, making it a key intermediate in the production of various pharmaceuticals and agrochemicals.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 5391-88-8 | [1][2][4][5][6] |

| Molecular Formula | C₈H₉BrO | [1][2][4][7] |

| Molecular Weight | 201.06 g/mol | [2][4][7] |

| Appearance | White to light brown crystalline powder or clear, colorless liquid | [1][2][4] |

| Melting Point | 36-38 °C | [4][6][8] |

| Boiling Point | 119-121 °C at 7 mmHg | [4][6][8] |

| Density | 1.46 g/mL at 25 °C | [4][8] |

| Flash Point | 146 °F (63.3 °C) | [4] |

| Refractive Index | 1.5680 | [4] |

| pKa | 14.22 ± 0.20 (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents.[1] | [1] |

| InChI | InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | [1][7] |

| SMILES | CC(C1=CC=C(C=C1)Br)O | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for this compound.[9]

-

¹³C NMR: The same resource also offers the ¹³C NMR spectrum.[9]

2.2. Infrared (IR) Spectroscopy

Multiple sources provide access to the IR spectrum of this compound, including FTIR and ATR-IR techniques.[7][10][11]

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via GC-MS, is available for review.[7][12] The exact mass is reported as 199.983678 g/mol .[12]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common and efficient method involves the reduction of 1-(4-bromophenyl)ethanone or the reaction of p-bromobenzaldehyde with a suitable organometallic reagent.[5]

Detailed Experimental Protocol: Synthesis from p-Bromobenzaldehyde [5]

This method utilizes p-bromobenzaldehyde as the starting material, reacting it with chloroform (B151607) in the presence of potassium hydroxide (B78521) and dimethylformamide (DMF).

-

Materials:

-

p-Bromobenzaldehyde

-

Chloroform

-

Dimethylformamide (DMF)

-

Potassium hydroxide

-

Water

-

-

Equipment:

-

1L four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant pressure dropping funnel

-

Low-temperature bath

-

Rotary evaporator

-

-

Procedure:

-

Equip a 1L four-neck flask with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

-

Charge the flask with 4-bromo-α-methylbenzaldehyde, chloroform, and DMF.

-

Place the flask in a low-temperature bath and begin stirring to cool the solution to approximately -5°C.

-

Slowly add potassium hydroxide, carefully controlling the addition rate to maintain the reaction temperature at -5°C.

-

After the addition is complete, continue stirring at -5°C for 5 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, adjust the pH to be acidic.

-

Slowly raise the temperature to room temperature.

-

Add water and toluene for washing and extraction.

-

Separate the upper organic phase and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting yellow solid is further purified by recrystallization to yield colorless crystals of this compound.

-

-

Optimized Conditions:

-

Molar ratio of p-bromobenzaldehyde to chloroform: 1:2.7

-

Reaction Temperature: -5°C

-

Reaction Time: 5 hours

-

-

Yield: Under these optimized conditions, the product yield can exceed 98% with a purity greater than 98.5%.[5]

Applications in Research and Development

This compound is a key intermediate in various fields of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a range of pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[2][3][13] The chiral forms, (R)- and (S)-1-(4-bromophenyl)ethanol, are particularly important for the stereospecific synthesis of drugs.[13] For instance, the (S)-enantiomer is used in the synthesis of photochemically active phthalocyanines and is an important intermediate for pyrethroid pesticides like sevoflurthrin.[14][15]

-

Chemical Research: This compound is utilized as a model to study reaction mechanisms and develop new synthetic methodologies.[4]

-

Material Science: Its unique properties make it a candidate for the development of new materials, including specialty polymers and resins.[2][4]

Safety and Handling

This compound is considered hazardous and requires careful handling.

Table 2: GHS Hazard Statements

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [7] |

| H312 | Harmful in contact with skin | [7] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H332 | Harmful if inhaled | [7] |

| H335 | May cause respiratory irritation | [7] |

Handling Precautions: [16][17][18]

-

Avoid contact with skin and eyes.

-

Avoid formation and inhalation of dust and aerosols.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from open flames, hot surfaces, and sources of ignition.

Storage: [17]

-

Store in a dry, cool, and well-ventilated place.

-

Keep the container tightly closed.

Logical Relationships and Workflows

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Applications Overview

References

- 1. CAS 5391-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5391-88-8 this compound AKSci 7708AB [aksci.com]

- 7. This compound | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 5391-88-8 [chemicalbook.com]

- 9. This compound(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | 5391-88-8 | Benchchem [benchchem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. angenechemical.com [angenechemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for 1-(4-bromophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The document outlines detailed experimental protocols for the determination of these physical properties and presents a logical workflow for its application in drug development.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. A summary of these properties is presented below.

| Physical Property | Value | Conditions |

| Melting Point | 36-38 °C | (lit.)[2][3] |

| Boiling Point | 119-121 °C | at 7 mm Hg (lit.)[2][3] |

| 119-134 °C |

Experimental Protocols

The following sections detail the methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. This property is a crucial indicator of purity.[4] For this compound, a crystalline solid at room temperature, the capillary method is a standard and accurate technique.[4][5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer (calibrated)

-

This compound sample (powdered)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow, within 0.5-2°C.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, which has a boiling point above 100°C, a distillation-based method or a micro-boiling point determination can be employed, especially considering the boiling point is reported at reduced pressure.[2][3]

Apparatus and Materials:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips or a capillary tube (sealed at one end)

-

This compound sample

-

Vacuum source (for reduced pressure determination)

Procedure (Micro-Boiling Point):

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges.

-

Cooling and Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Application in Drug Development: A Workflow

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of new drugs.[1][2] Its structure is valuable for creating compounds with potential therapeutic activities.

Below is a diagram illustrating a generalized workflow for the utilization of this compound in a drug discovery and development process.

Caption: A generalized workflow illustrating the role of this compound as a starting material in the drug discovery and development pipeline.

This guide provides essential physicochemical data and methodologies for researchers and professionals working with this compound. The presented workflow highlights its significance as a foundational molecule in the synthesis of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility of 1-(4-Bromophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Bromophenyl)ethanol, a derivative of ethanol (B145695) with a bromophenyl group, is a white to light brown crystalline solid at room temperature.[3] Its molecular structure, featuring both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, non-polar bromophenyl group, dictates its solubility in various solvents.[4][5] Generally, it is known to be soluble in polar organic solvents like ethanol and acetone (B3395972) and is sparingly soluble or insoluble in water.[1][6] Understanding the precise solubility of this compound in a range of organic solvents is essential for optimizing synthetic routes and ensuring efficient downstream processing.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in various organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility values. It is recommended that researchers generate this data using the protocols outlined in the subsequent sections.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Propan-2-ol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Heptane |

Experimental Protocols for Solubility Determination

The following sections detail robust and widely accepted methods for determining the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the solvent's volatility and the available analytical instrumentation.

Equilibrium Method: Saturated Shake-Flask Protocol

The shake-flask method is a reliable technique for determining thermodynamic solubility.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the dish and weigh it again.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

The mass of the dissolved this compound can be used to calculate the solubility.[8]

-

-

UV-Vis Spectroscopic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.[9]

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

-

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for the qualitative solubility classification of an organic compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to determine these crucial parameters. The detailed experimental protocols for the saturated shake-flask method, combined with either gravimetric or spectroscopic analysis, offer a reliable means of generating high-quality solubility data. The provided table template will aid in the systematic recording of these findings. By following the outlined procedures, researchers and drug development professionals can obtain the essential solubility information required to optimize their synthetic and formulation processes, thereby advancing their scientific and commercial objectives.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 5391-88-8 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. CAS 100760-04-1: (S)-(-)-1-(4-bromophenyl)-1-ethanol [cymitquimica.com]

- 6. 5391-88-8 this compound AKSci 7708AB [aksci.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromophenyl)ethanol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the NMR analysis workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.46 | d | 6.4 | 2H | Ar-H |

| 7.24 | d | 8.2 | 2H | Ar-H |

| 4.86 | q | 6.4 | 1H | CH -OH |

| 1.46 | d | 6.4 | 3H | CH ₃ |

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound. The spectral data, obtained in CDCl₃, is presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 144.7 | C -CH(OH)CH₃ (Quaternary aromatic) |

| 131.5 | Ar-C H |

| 127.1 | Ar-C H |

| 121.1 | C -Br (Quaternary aromatic) |

| 69.8 | C H-OH |

| 25.2 | C H₃ |

Table 2: ¹³C NMR Spectral Data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[2]

-

Before acquiring the spectrum of the sample, ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Temperature: Maintain a constant temperature, typically 25 °C.

4. ¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of NMR spectral data for a chemical compound such as this compound.

Caption: Workflow for NMR Spectral Analysis.

References

Spectroscopic Analysis of 1-(4-Bromophenyl)ethanol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of 1-(4-bromophenyl)ethanol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document details the experimental protocols, presents key data in a structured format, and illustrates the underlying chemical processes through diagrams.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its alcohol and substituted aromatic ring structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining infrared spectra of solid and liquid samples with minimal preparation.

-

Instrument Preparation: The FT-IR spectrometer, such as a Bruker Tensor 27, is equipped with an ATR accessory (e.g., DuraSamplIR II).[1]

-

Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]

-

Sample Application: A small amount of the this compound sample (which can be a crystalline powder or melt) is placed directly onto the ATR crystal, ensuring complete coverage.[2][3][4]

-

Pressure Application: A pressure clamp is engaged to ensure firm contact between the sample and the crystal.[2]

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.[2]

-

Cleaning: After analysis, the crystal is cleaned thoroughly with an appropriate solvent, such as ethanol (B145695) or methylene (B1212753) chloride, and dried.[4]

Data and Interpretation

The FT-IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. The data below is a representative summary of these characteristic peaks.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Broad | Alcohol (O-H) | Stretching (H-bonded) |

| 3100-3000 | Medium | Aromatic (C-H) | Stretching |

| 3000-2850 | Medium | Alkyl (C-H) | Stretching |

| 1600-1450 | Medium-Strong | Aromatic Ring (C=C) | Stretching |

| 1260-1050 | Strong | Secondary Alcohol (C-O) | Stretching |

| 1070-1010 | Strong | Para-substituted Ring | In-plane Bending |

| 825 | Strong | Para-substituted Ring | Out-of-plane C-H Bending |

| 650-550 | Medium | C-Br | Stretching |

Interpretation:

-

The most prominent feature is the intense, broad band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][6]

-

Absorptions for aromatic and aliphatic C-H stretching are observed just above and below 3000 cm⁻¹, respectively.

-

The presence of the aromatic ring is confirmed by the C=C stretching bands between 1600-1450 cm⁻¹.

-

A strong band in the 1260-1050 cm⁻¹ range corresponds to the C-O stretching of the secondary alcohol group.[5]

-

Strong peaks indicating para-substitution on the benzene (B151609) ring are visible, particularly the C-H out-of-plane bend around 825 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The analysis of this compound is distinguished by the isotopic signature of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[8]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The mass spectrum of this compound shows a characteristic pattern of ions that confirms its structure. The molecular formula is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[9]

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Ion | Formula |

| 200/202 | Medium | Molecular Ion [M]⁺ | [C₈H₉BrO]⁺ |

| 185/187 | High | [M-CH₃]⁺ | [C₇H₆BrO]⁺ |

| 155/157 | Medium | [M-C₂H₄O]⁺ | [C₆H₄Br]⁺ |

| 120 | Medium | [M-Br-H]⁺ | [C₈H₈O]⁺ |

| 77 | High | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 43 | High | [C₂H₃O]⁺ | [C₂H₃O]⁺ |

Interpretation:

-

Molecular Ion Peak: A key feature is the pair of peaks at m/z 200 and 202, representing the molecular ion. This doublet arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[10][11] This pattern is definitive for a compound containing a single bromine atom.

-

Major Fragmentation: The most abundant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage to form a stable, resonance-stabilized cation at m/z 185 and 187.[9][12] This is often the base peak in the spectrum.

-

Other Fragments: The loss of the entire ethanol side chain can lead to the bromophenyl cation at m/z 155/157. The peak at m/z 77 corresponds to a phenyl cation, likely from the loss of bromine from the bromophenyl fragment.[9]

Visualized Pathways and Workflows

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway for this compound.

Caption: Primary fragmentation pathway of this compound under EI-MS.

General Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the characterization of a chemical sample using both FT-IR and Mass Spectrometry.

Caption: General workflow for structural elucidation via FT-IR and MS.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides unambiguous structural confirmation for this compound. FT-IR analysis identifies the key functional groups—the hydroxyl group and the para-substituted aromatic ring. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the isotopic doublet for bromine and the stable cation resulting from alpha-cleavage. Together, these techniques offer a complete and complementary picture of the molecule's identity and structure.

References

- 1. spectrabase.com [spectrabase.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. This compound | 5391-88-8 [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Chiroptical Properties of (S)-1-(4-Bromophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development. As a versatile chiral building block, the precise determination of its stereochemical purity and absolute configuration is paramount. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the chiroptical properties of (S)-1-(4-Bromophenyl)ethanol, focusing on optical rotation, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy. It includes a summary of available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the application of these powerful analytical methods.

Data Presentation

The chiroptical properties of a molecule are exquisitely sensitive to its three-dimensional structure. For (S)-1-(4-Bromophenyl)ethanol, the specific rotation has been reported under various conditions. While comprehensive public data on its Circular Dichroism and Vibrational Circular Dichroism is limited, the following table summarizes the available quantitative data for its optical rotation.

| Chiroptical Property | Value | Experimental Conditions | Reference(s) |

| Specific Rotation ([α]) | -32.1° | c = 1.00 g/100 mL in Chloroform (B151607) (CHCl₃), 25°C, Sodium D-line (589 nm) | [1] |

| -33.4° | c = 0.60 g/100 mL in Chloroform (CHCl₃), 24°C, Sodium D-line (589 nm) | [1] | |

| (for (R)-enantiomer) | +23.79° | c = 0.55 g/100 mL in Dichloromethane (CH₂Cl₂), 28°C, Sodium D-line (589 nm) |

Experimental Protocols

Accurate and reproducible chiroptical measurements are contingent on meticulous experimental design and execution. Below are detailed methodologies for the key techniques discussed.

Optical Rotation Measurement

Optical rotation is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value that is an intrinsic property of a chiral molecule.

Instrumentation:

-

A polarimeter equipped with a sodium lamp (D-line, 589 nm) or a tunable wavelength light source.

-

A temperature-controlled sample cell with a defined path length (typically 1 dm).

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of (S)-1-(4-Bromophenyl)ethanol.

-

Dissolve the sample in a spectral grade solvent (e.g., chloroform, dichloromethane) in a volumetric flask to a known concentration (e.g., 1.00 g/100 mL).

-

Ensure the solution is clear and free of any suspended particles.

-

-

Instrument Calibration:

-

Calibrate the polarimeter using a blank solvent-filled cell to establish the zero point.

-

-

Measurement:

-

Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the temperature-controlled chamber of the polarimeter and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Measure the observed rotation (αobs). Repeat the measurement multiple times to ensure reproducibility.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([(\alpha)](\begin{smallmatrix}T\ \lambda\end{smallmatrix})) is calculated using the formula: [(\alpha)](\begin{smallmatrix}T\ \lambda\end{smallmatrix}) = αobs / (l × c) where:

-

αobs is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the electronic transitions of chromophores in a chiral environment. For (S)-1-(4-Bromophenyl)ethanol, the phenyl ring acts as the primary chromophore.

Instrumentation:

-

A CD spectropolarimeter with a UV-Vis light source.

-

Quartz cuvettes with a defined path length (e.g., 0.1 cm or 1 cm).

-

A nitrogen gas supply to purge the instrument and prevent ozone formation.

Procedure:

-

Sample Preparation:

-

Prepare a solution of (S)-1-(4-Bromophenyl)ethanol in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that results in an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

-

Prepare a blank sample containing only the solvent.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas for at least 30 minutes before use.

-

Set the desired spectral range (e.g., 190-300 nm for the phenyl chromophore), scan speed, bandwidth, and number of accumulations.

-

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the blank solvent.

-

Record the CD spectrum of the sample solution.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([(\theta)]) using the formula: [(\theta)] = (θobs × 100) / (c × l) where:

-

θobs is the observed ellipticity in degrees.

-

c is the molar concentration of the sample in mol/L.

-

l is the path length of the cuvette in centimeters (cm).

-

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions of a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution.

Instrumentation:

-

An FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

-

An appropriate infrared detector (e.g., MCT).

-

A sample cell with IR-transparent windows (e.g., BaF₂, CaF₂).

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of (S)-1-(4-Bromophenyl)ethanol in a suitable IR-transparent, non-polar solvent (e.g., deuterated chloroform (CDCl₃), carbon tetrachloride (CCl₄)). The concentration should be high enough to obtain a good signal-to-noise ratio.

-

Prepare a blank sample of the pure solvent.

-

-

Instrument Setup:

-

Configure the spectrometer for VCD measurements, setting the desired spectral resolution, number of scans, and PEM frequency.

-

-

Measurement:

-

Collect the VCD and IR spectra of the solvent (blank).

-

Collect the VCD and IR spectra of the sample solution.

-

-

Data Processing:

-

Subtract the solvent spectra from the sample spectra.

-

The VCD spectrum is typically presented as the difference in absorbance (ΔA = AL - AR).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the chiroptical analysis of a chiral molecule like (S)-1-(4-Bromophenyl)ethanol.

Caption: Workflow for the chiroptical analysis of a chiral molecule.

Caption: Experimental workflow for CD and VCD spectroscopy.

References

A Technical Guide to the Determination of Thermodynamic Properties of 1-(4-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for calculating and experimentally determining the key thermodynamic properties of the organic compound 1-(4-Bromophenyl)ethanol. Given the limited availability of published thermodynamic data for this specific molecule, this document focuses on the established experimental and computational protocols that can be employed to obtain these crucial parameters. A thorough understanding of these properties is essential for process development, safety analysis, and formulation in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1][2][3] |

| Melting Point | 36-38 °C | [4][5] |

| Boiling Point | 119-121 °C at 7 mm Hg | [4] |

| Density | 1.46 g/mL at 25 °C | [4] |

| Appearance | White crystalline solid or clear, colorless liquid | [3][6] |

| CAS Number | 5391-88-8 | [2][3][6] |

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques can be employed to measure the thermodynamic properties of this compound. The primary methods are outlined below.

Calorimetry

Calorimetry is a direct method for measuring heat changes associated with chemical and physical processes.[7][8]

Protocol for Determining Heat Capacity and Enthalpy of Fusion:

-

Sample Preparation: A precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The heat capacity is determined from the heat flow in the baseline regions. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Protocol for Determining Enthalpy of Combustion:

-

Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Instrument Setup: The bomb is filled with excess pure oxygen under pressure. The bomb is then placed in a well-insulated container (calorimeter) filled with a known volume of water.[9]

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Data Analysis: The temperature change of the water is precisely measured. The enthalpy of combustion is calculated using the heat capacity of the calorimeter system, which is determined through calibration with a standard substance (e.g., benzoic acid).[9]

Spectroscopic Methods

Spectroscopic techniques can be used to infer thermodynamic properties, often by analyzing changes in spectra with temperature or concentration.[10][11]

Conceptual Workflow for Spectroscopic Determination of Thermodynamic Data:

Caption: Workflow for deriving thermodynamic properties from spectroscopic data.

Computational Calculation of Thermodynamic Properties

Computational chemistry provides a powerful alternative for estimating thermodynamic properties, especially when experimental determination is challenging.[12]

Quantum Mechanical Methods

Protocol for Calculating Enthalpy of Formation:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Atomization Energy Method: The enthalpy of formation is calculated by considering the atomization reaction of the molecule into its constituent atoms. The calculated enthalpy of atomization is combined with the experimentally known enthalpies of formation of the individual atoms in their standard states.

Logical Relationship for Enthalpy of Formation Calculation:

References

- 1. (S)-1-(4-Bromophenyl)ethanol | 100760-04-1 | AEA76004 [biosynth.com]

- 2. This compound | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 5391-88-8 [chemicalbook.com]

- 5. 5391-88-8 this compound AKSci 7708AB [aksci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. monash.edu [monash.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 1-(4-Bromophenyl)ethanol for Research and Development

Introduction

1-(4-Bromophenyl)ethanol is an important chemical intermediate used in the synthesis of various organic compounds, including active pharmaceutical ingredients and pyrethroid pesticides.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, based on available safety data sheets and chemical information. It is intended to supplement, not replace, institution-specific safety protocols and a comprehensive risk assessment, which should be conducted before any handling of this substance.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-α-methylbenzyl alcohol, p-Bromophenylmethylcarbinol[2][3][4] |

| CAS Number | 5391-88-8 (racemate); 100760-04-1 ((S)-enantiomer)[3][5] |

| Molecular Formula | C8H9BrO[3][5] |

| Molecular Weight | 201.06 g/mol [2][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light brown crystalline powder or clear colorless liquid[1][4][6] |

| Melting Point | 36-38 °C[4] |

| Boiling Point | 253.3 °C at 760 mmHg; 119-121 °C at 7 mmHg[4][6] |

| Density | 1.46 g/mL at 25 °C[4] |

| Flash Point | > 110 °C or ~63.3 °C (146 °F)[4][6][7] |

| Vapor Pressure | 0.00956 mmHg at 25°C[1][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute toxicity and irritation.[3][5]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][5] |

| Hazardous to the Aquatic Environment, Acute | 3 | H402: Harmful to aquatic life[5] |

The signal word for this substance is Warning .[2][5] It is crucial to note that according to some safety data sheets, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled with care as a potentially hazardous material.

Risk Assessment and Control

A systematic risk assessment is mandatory before beginning any experiment involving this compound. This process involves identifying hazards, evaluating risks, and implementing appropriate control measures to minimize potential exposure.

Caption: A logical workflow for conducting a chemical risk assessment.

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ensure adequate ventilation is available in storage and handling areas.[5]

-

An eyewash station and safety shower should be readily accessible in the immediate work area.[7]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is essential to prevent exposure. The following workflow outlines the key stages of safe laboratory practice.

Caption: A standard workflow for the safe laboratory handling of chemicals.

Experimental Protocols: General Handling

-

Precautions for safe handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[5]

-

Hygiene measures: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory area.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at room temperature.[5]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent direct contact.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] |

| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile) that have been inspected prior to use. Dispose of contaminated gloves properly after use.[5] |

| Respiratory Protection | If a risk assessment indicates that engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: A decision tree for first aid procedures based on the route of exposure.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The material is combustible, and containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[5]

-

Use personal protective equipment.[5]

-

Prevent product from entering drains.[5]

-

For cleanup, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[5]

Stability and Reactivity

Understanding the chemical stability and incompatibilities is crucial for safe storage and use in experimental setups.

Table 5: Stability and Reactivity Profile

| Parameter | Description |

| Chemical Stability | Stable under normal, recommended storage conditions.[3][7] |

| Conditions to Avoid | Exposure to air, incompatible products, open flames, hot surfaces, and sources of ignition.[3] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] |

| Hazardous Decomposition Products | No information available, but combustion may produce carbon oxides and hydrogen bromide gas. |

| Hazardous Polymerization | No information available.[3] |

Toxicological and Ecological Information

Toxicological Information: The GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin.[3][5] It also causes skin and serious eye irritation.[3][5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[5] A key takeaway from the available data is that the toxicological properties have not been thoroughly investigated, warranting a cautious approach.[5]

Ecological Information: The substance is classified as harmful to aquatic life (Acute Hazard, Category 3).[5] Therefore, it must be prevented from entering drains, waterways, and the environment.[5]

Disposal Considerations

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes, containers), must be disposed of as hazardous waste.[5]

-

Product: Dispose of this material through a licensed professional waste disposal service.[5]

-

Contaminated Packaging: Dispose of as unused product.[5]

Always follow federal, state, and local environmental regulations for chemical waste disposal.

References

- 1. (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 5391-88-8 [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

A Toxicological Profile of 1-(4-Bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 1-(4-Bromophenyl)ethanol. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Executive Summary

This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Based on available data, this compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[4][5] It is also categorized as a skin and serious eye irritant.[4][5] Currently, there is a notable absence of publicly available, in-depth quantitative toxicological data, such as specific LD50 values, and detailed information regarding chronic exposure, carcinogenicity, genotoxicity, reproductive toxicity, and specific mechanisms of action or signaling pathways. This guide provides a summary of the known toxicological endpoints and outlines the general experimental protocols typically employed for their determination.

Quantitative Toxicological Data Summary

Table 1: Acute Toxicity Hazard Classification [4][5]

| Route of Exposure | GHS Hazard Category | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

Table 2: Local Toxicity Hazard Classification [4][5]

| Toxicological Endpoint | GHS Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |

General Experimental Protocols

The hazard classifications listed above are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific studies for this compound are not publicly accessible, the following are descriptions of the general methodologies that would be used to generate such data.

Acute Oral Toxicity (OECD Test Guideline 423)